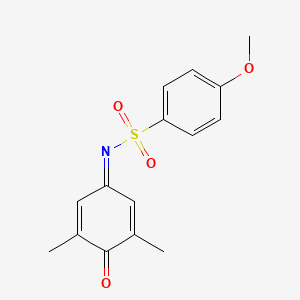
2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nicotinamide derivatives, such as "2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide," are of significant interest in chemistry due to their wide range of biological activities and applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules and are studied for their chemical reactivity and structural characteristics.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the formation of the nicotinamide core followed by functionalization at specific positions on the ring. For example, Jethmalani et al. (1996) discuss the crystallization and structural properties of similar nicotinamide derivatives, indicating common synthetic pathways involving halogenation and subsequent aromatic substitution reactions to introduce different substituents (Jethmalani et al., 1996).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by X-ray crystallography, revealing planar molecules that are stabilized by intermolecular hydrogen bonding. The dichloro compound mentioned by Jethmalani et al. (1996) shows specific C-Cl distances, indicating the influence of substituents on the overall molecular conformation (Jethmalani et al., 1996).
Scientific Research Applications
Synthesis and Characterization
2,5-Dichloro-N,4,6-trimethyl-N-phenylnicotinamide is a compound that may be synthesized and characterized through various chemical processes, including the use of reactions that involve chloromethyl ethyl ether with bis(trimethylsilyl)uracil derivatives. This leads to the formation of 1-(ethoxymethyl)pyrimidines, which upon further reactions can yield compounds with specific substitutions, indicating the compound's utility in organic synthesis and chemical research (Goudgaon et al., 1992).
Photophysical Studies
Compounds related to 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide, such as 2,7-fluorenevinylene-based trimers, have been synthesized for their photophysical characteristics, which include strong blue-green photoluminescence. These properties are essential for understanding the electronic and optical properties of related compounds, which can be applied in materials science and the development of organic electronic devices (Mikroyannidis et al., 2006).
Molecularly Imprinted Polymers
Research has been conducted on the use of molecularly imprinted polymers (MIPs) for the selective adsorption and photocatalytic degradation of environmental pollutants, such as 2,4-dichlorophenoxyacetic acid (a compound similar to 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide). These studies show the potential of such compounds in environmental cleanup and pollution control technologies (Anirudhan & Anju, 2019).
properties
IUPAC Name |
2,5-dichloro-N,4,6-trimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)18-10(2)13(9)16)15(20)19(3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRVCIEFJOKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)


![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)
![8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5592490.png)
